

Spectroscopic Data of Benzomalvin C: A Technical Guide

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Compound of Interest

Compound Name: Benzomalvin C

Cat. No.: B1662997

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzomalvin C**, a benzodiazepine alkaloid isolated from *Penicillium* species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with detailed experimental protocols for its isolation and characterization.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Benzomalvin C** as $C_{24}H_{17}N_3O_3$.

Table 1: Mass Spectrometry Data for **Benzomalvin C**

Ionization Mode	Observed m/z	Calculated m/z	Technique	Reference
HRFAB-MS	396.1348 [M+H] ⁺	396.1348	Fast Atom Bombardment	
UPLC-MS/MS (ESI+)	396.15 [M+H] ⁺	Not specified	Electrospray Ionization	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra provide the structural framework of **Benzomalvin C**. The data presented below was acquired in CDCl_3 .

Table 2: ^1H NMR Spectroscopic Data for **Benzomalvin C** (in CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-H	8.20	dd	8.0, 1.5
2-H	7.62	ddd	8.0, 8.0, 1.5
3-H	7.37	ddd	8.0, 8.0, 1.0
4-H	7.82	dd	8.0, 1.0
8-H	7.58	dd	8.0, 1.5
9-H	7.30	ddd	8.0, 8.0, 1.5
10-H	7.41	ddd	8.0, 8.0, 1.5
11-H	7.08	dd	8.0, 1.5
15-H	7.45	m	
16-H	7.45	m	
17-H	7.45	m	
19-H	4.38	d	3.0
20-H	3.65	d	3.0
N-Me	3.42	s	

Table 3: ^{13}C NMR Spectroscopic Data for **Benzomalvin C** (in CDCl_3)

Position	Chemical Shift (δ , ppm)
1	128.5
2	133.0
3	125.0
4	129.5
4a	138.8
5a	120.2
6	163.2
8	123.3
9	129.2
10	124.6
11	115.8
11a	140.2
12a	132.2
13	164.8
14a	132.8
15	128.8
16	129.8
17	126.5
19	60.8
20	58.0
N-Me	32.5

Experimental Protocols

Isolation of Benzomalvin C

- **Fermentation and
- To cite this document: BenchChem. [Spectroscopic Data of Benzomalvin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662997#spectroscopic-data-of-benzomalvin-c-nmr-ms]

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